molecular formula C16H20N4O2S B2602273 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1705549-84-3

3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2602273
CAS No.: 1705549-84-3
M. Wt: 332.42
InChI Key: SPXTXFGEPBBYJO-UHFFFAOYSA-N
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Description

3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.

    Formation of the piperidine ring: This can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.

    Coupling of the thiophene ring: This step typically involves the use of thiophene derivatives and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ring-opened products.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(phenyl)piperidine-1-carboxamide
  • 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(pyridin-2-yl)piperidine-1-carboxamide

Uniqueness

  • Functional Groups : The presence of the thiophene ring distinguishes it from similar compounds.
  • Biological Activity : It may exhibit unique biological activities due to the specific arrangement of its functional groups.

Properties

IUPAC Name

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-16(18-14-4-2-8-23-14)20-7-1-3-11(10-20)9-13-17-15(19-22-13)12-5-6-12/h2,4,8,11-12H,1,3,5-7,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXTXFGEPBBYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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